2-(2-Chloroethyl)-4-methylpyridine

Description

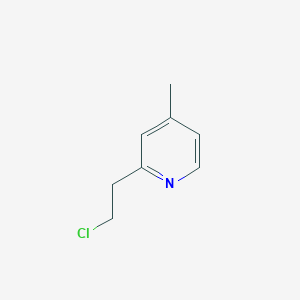

2-(2-Chloroethyl)-4-methylpyridine is a halogenated pyridine derivative characterized by a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position and a methyl (-CH₃) group at the 4-position of the pyridine ring.

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(2-chloroethyl)-4-methylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3 |

InChI Key |

OJXFDPDTMVCISW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)CCCl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2,4-Dimethylpyridine Derivatives

One common approach begins with 2,4-dimethylpyridine or its N-oxide derivatives. The methyl group at the 2-position is selectively chlorinated to form 2-(chloromethyl)-4-methylpyridine intermediates, which can then be further transformed into 2-(2-chloroethyl)-4-methylpyridine.

N-Oxide Route with Phosphorus Oxychloride:

3-methylpyridine 1-oxide reacts with phosphorus oxychloride in the presence of organic nitrogen bases at temperatures ranging from -50 °C to +50 °C. This method yields 2-chloro-4-methylpyridine with reduced formation of isomeric by-products, and the product is easily purified by distillation. The use of basic organic nitrogen compounds enhances yield and selectivity.Phosgene Reaction with 2-Methylpyridine-N-oxide:

Another method involves reacting 2-methylpyridine-N-oxide with phosgene in the presence of a solvent (e.g., methylene chloride, ethylene dichloride) and an acid acceptor such as triethylamine or pyridine at 3–25 °C. The reaction completes within 15 minutes to one hour. Post-reaction, the mixture is neutralized with bicarbonate, extracted, and purified by distillation.

Radical Chlorination of 2-Chloro-4-methylpyridine

A notable method involves the free radical chlorination of 2-chloro-4-methylpyridine using sulfuryl chloride (SO2Cl2) as the chlorinating agent, with radical initiators such as benzoyl peroxide added in batches during the reaction.

- The reaction is carried out in a solvent like carbon tetrachloride at controlled temperatures for 2 to 8 hours.

- After completion, the mixture is neutralized with saturated sodium bicarbonate solution and subjected to reduced pressure distillation to isolate 2-chloro-4-(chloromethyl)pyridine.

This chloromethyl intermediate can then be converted to this compound by nucleophilic substitution or condensation reactions with appropriate reagents.

| Step | Reactants / Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-4-picoline + Nitrite aqueous solution | Diazotization at 0–5 °C, then warmed to 95 °C | — | Formation of diazonium salt intermediate |

| 2 | White solid + POCl3, reflux 80–110 °C | Chlorination to form 2-chloro-4-methylpyridine | 88 | Reflux 5–15 h, pH adjusted to 10–11.5 |

| 3 | 2-Chloro-4-methylpyridine + SO2Cl2 + radical initiator | Radical chlorination to 2-chloro-4-(chloromethyl)pyridine | 79 | 2–8 h reaction, pH adjusted to 6–8 |

| 4 | 2-Chloro-4-(chloromethyl)pyridine + piperidine + K2CO3 | Condensation to 2-chloro-4-(piperidinylmethyl)pyridine | 90 | Reflux 6 h, final product isolation |

Note: While this example is for 2-chloro-4-(piperidinylmethyl)pyridine, the chloromethyl intermediate is closely related and can be adapted for this compound synthesis.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus oxychloride on N-oxide | 3-methylpyridine 1-oxide, POCl3 | -50 °C to +50 °C, organic nitrogen base | High selectivity, fewer by-products | Requires careful temperature control |

| Phosgene with 2-methylpyridine-N-oxide | Phosgene, organic/inorganic base | 3–25 °C, 15–60 min | Rapid reaction, mild conditions | Use of toxic phosgene |

| Radical chlorination with SO2Cl2 | SO2Cl2, radical initiators | 2–8 hours, controlled pH | Good yield, simple steps | Requires radical initiator handling |

The use of radical initiators such as benzoyl peroxide in the chlorination step significantly improves the yield and selectivity of chloromethylation, minimizing side reactions.

Adjusting the molar ratios of reagents is critical. For example, the molar ratio of SO2Cl2 to 2-chloro-4-methylpyridine is optimized between 0.5:1 and 0.5:3, with radical initiator ratios of 1:1000 to 1:100 to maximize efficiency.

The presence of basic organic nitrogen compounds during chlorination with phosphorus oxychloride reduces formation of isomeric impurities, improving product purity and simplifying downstream purification.

The phosgene method offers rapid reaction times and good yields but requires rigorous safety protocols due to phosgene’s toxicity.

The preparation of this compound primarily involves:

Selective chlorination of methylpyridine derivatives using phosphorus oxychloride or phosgene in the presence of nitrogen bases or acid acceptors.

Radical chlorination of 2-chloro-4-methylpyridine with sulfuryl chloride and radical initiators to form chloromethyl intermediates.

Subsequent nucleophilic substitution or condensation to introduce the 2-chloroethyl functionality.

Each method has trade-offs between yield, purity, reaction time, and safety considerations. The radical chlorination approach with SO2Cl2 and initiators provides a balance of simplicity and efficiency, while the N-oxide routes offer high selectivity and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo β-elimination to form 2-vinylpyridine.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to promote the elimination reaction.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the methyl group.

Major Products Formed

Substitution Reactions: The major products include 2-(2-azidoethyl)-4-methylpyridine, 2-(2-thiocyanatoethyl)-4-methylpyridine, and 2-(2-aminoethyl)-4-methylpyridine.

Elimination Reactions: The major product is 2-vinylpyridine.

Oxidation Reactions: The major product is 2-(2-chloroethyl)-4-carboxypyridine.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Activities

Research indicates that 2-(2-Chloroethyl)-4-methylpyridine exhibits notable antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. For instance, it has been involved in the synthesis of compounds with enhanced antibacterial activity when combined with gold nanoparticles, demonstrating increased potency against Escherichia coli .

Alkylating Agents in Cancer Treatment

The compound is also recognized for its potential as an alkylating agent in anticancer therapies. Alkylating agents are crucial in treating hematological malignancies and solid tumors by preventing cell division. This compound can be used to synthesize derivatives that act on cancer cells across different phases of the cell cycle .

Synthetic Applications

Reagent in Organic Synthesis

This compound serves as a reagent in the synthesis of various organic compounds. It has been utilized in the preparation of modulators for mGluR5 (metabotropic glutamate receptor subtype 5), which are being explored as potential antipsychotic agents .

Synthesis of TGR5 Agonists

The compound is instrumental in synthesizing trifluoromethyl(pyrimidinyl) azetidinecarboxamides, which are identified as potent, orally bioavailable TGR5 agonists. These compounds have implications in metabolic regulation and diabetes treatment .

Table 1: Summary of Research Findings on this compound

Case Study: Antimicrobial Efficacy Enhancement

A study conducted by Anwar et al. demonstrated that when 4-(dimethylamino)pyridinepropylthioacetate was coated with gold nanoparticles, the minimum inhibitory concentration (MIC) against E. coli was significantly reduced from 50 μg/mL to 25 μg/mL, indicating that the incorporation of this compound derivatives can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-4-methylpyridine involves its interaction with nucleophiles in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4-methylpyridine (CAS 3678-62-4)

- Molecular Structure : Differs by having a single chlorine atom at the 2-position instead of a chloroethyl group.

- Chemical Reactivity : The chlorine atom undergoes nucleophilic substitution reactions but lacks the bifunctional alkylating capacity of chloroethyl derivatives.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis; less biologically active compared to chloroethyl analogs .

2-(Chloromethyl)-4-Methylpyridine Hydrochloride (CAS 71670-71-8)

- Molecular Structure : Features a chloromethyl (-CH₂Cl) group instead of chloroethyl.

- Physical Properties : Solid (exact melting point unspecified); requires storage under inert gas at 2–8°C due to hygroscopicity .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Molecular Structure : A nitrosourea with a 2-chloroethyl group and cyclohexyl moiety.

- Physical Properties: Lipophilic (octanol/water distribution coefficient >1); half-life in plasma ~5 minutes .

- Chemical Reactivity : Decomposes in vivo to generate alkylating and carbamoylating species, contributing to DNA crosslinking .

Cyclophosphamide (CAS 6055-19-2)

- Molecular Structure : Contains two 2-chloroethyl groups in a bicyclic oxazaphosphorine ring.

- Physical Properties : White crystalline solid (melting point 41–45°C); water-soluble (~23 g/100 mL) .

- Chemical Reactivity : Prodrug requiring hepatic activation to form phosphoramide mustard, an alkylating agent.

- Biological Activity : Broad-spectrum anticancer activity; used in lymphoma and autoimmune diseases .

Bis(2-chloroethyl)ether (BCEE; CAS 111-44-4)

- Molecular Structure : Symmetric ether with two 2-chloroethyl groups.

- Physical Properties : Volatile liquid (boiling point 178°C); high lipophilicity (log P ~1.8) .

- Chemical Reactivity: Forms DNA adducts via alkylation but is highly toxic and carcinogenic.

- Applications: Historical use as a solvent; now restricted due to environmental and health risks .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility | Key Application |

|---|---|---|---|---|---|---|

| 2-(2-Chloroethyl)-4-methylpyridine* | C₈H₉ClN | 157.62 | 2-chloroethyl, 4-methyl | Not reported | Likely organic | Synthetic intermediate |

| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | 2-chloro, 4-methyl | N/A (liquid) | Ethanol, ether | Agrochemical synthesis |

| CCNU | C₉H₁₆ClN₃O₂ | 234.70 | 2-chloroethyl, nitrosourea | 90–92 | Lipophilic | Anticancer (leukemia) |

| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P·H₂O | 279.10 | Bis(2-chloroethyl) | 41–45 | Water, ethanol | Chemotherapy |

| BCEE | C₄H₈Cl₂O | 143.01 | Bis(2-chloroethyl) ether | -6 | Organic solvents | Restricted solvent |

*Hypothetical data inferred from analogs.

Key Research Findings

- Alkylating Potential: Chloroethyl groups exhibit bifunctional alkylation, enabling DNA crosslinking—critical in anticancer agents like CCNU and cyclophosphamide .

- Lipophilicity and Bioavailability: Chloroethyl derivatives with higher octanol/water coefficients (e.g., CCNU) show enhanced CNS penetration, making them effective against brain tumors .

- Toxicity Trade-offs : While 2-chloroethyl groups enhance therapeutic activity, they also increase risks of off-target alkylation, leading to side effects like myelosuppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.